2'-Deoxy-2'-fluorocytidine Hydrate
Overview
Description
2’-Deoxy-2’-fluorocytidine hydrate is a nucleoside analog with the molecular formula C9H12FN3O4·xH2O. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a fluorine atom. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-fluorocytidine hydrate typically involves the fluorination of 2’-deoxycytidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in the presence of a solvent like dichloromethane. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of 2’-Deoxy-2’-fluorocytidine hydrate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’-fluorocytidine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide can be used, while reducing agents like sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while reduction reactions can produce deoxy derivatives .
Scientific Research Applications
2’-Deoxy-2’-fluorocytidine hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against Crimean-Congo hemorrhagic fever virus (CCHFV).
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’-fluorocytidine hydrate involves its incorporation into DNA during replication. The fluorine atom at the 2’ position disrupts normal base pairing, leading to chain termination. This property makes it a potent inhibitor of viral replication, particularly for viruses like CCHFV. The compound can also act synergistically with other antiviral agents to enhance their efficacy .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another nucleoside analog with similar antiviral properties.
2’-Deoxy-2’-fluoro-5-ethynyluridine: Used in similar research applications but with different molecular targets.
Uniqueness
2’-Deoxy-2’-fluorocytidine hydrate is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. Its ability to act synergistically with other antiviral agents sets it apart from other nucleoside analogs .
Biological Activity
2'-Deoxy-2'-fluorocytidine hydrate is a nucleoside analog characterized by the substitution of the hydroxyl group at the 2' position of the ribose sugar with a fluorine atom. This modification enhances its biological activity, particularly in antiviral and anticancer applications. The molecular formula for this compound is .
The fluorine substitution alters the compound's interaction with nucleic acids, leading to its incorporation into DNA during replication. This incorporation disrupts normal base pairing, resulting in chain termination, which is particularly effective against viral replication. The compound has been shown to act synergistically with other antiviral agents, enhancing their efficacy against various viruses, including hepatitis C virus (HCV) and Crimean-Congo hemorrhagic fever virus (CCHFV) .
Antiviral Properties
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Hepatitis C Virus (HCV) :
- Studies have demonstrated that 2'-deoxy-2'-fluorocytidine exhibits potent antiviral activity against HCV. In a series of synthesized analogs, specific modifications at the 5-position were found to enhance activity significantly .
- The compound's mechanism involves interference with viral RNA replication, leading to reduced viral load in infected cells.
-
Crimean-Congo Hemorrhagic Fever Virus (CCHFV) :
- Research indicates that this nucleoside analog also shows promise in inhibiting CCHFV. Its ability to disrupt viral replication pathways makes it a candidate for further investigation as a therapeutic agent .
Antitumor Activity
The compound has been evaluated for its antitumor effects across various cancer cell lines. Notably:
- Cell Lines Tested : It has shown activity against leukemia and solid tumor lines, demonstrating selective cytotoxicity without significant effects on normal cells .
- Mechanism : The antitumor action is believed to stem from its incorporation into DNA, leading to apoptosis and cell cycle arrest in cancerous cells.
Comparative Analysis with Similar Compounds
Case Studies and Research Findings
-
Synthesis and Evaluation :
- A study synthesized various analogs of 2'-deoxy-2'-fluorocytidine and evaluated their antiviral activities against HCV and bovine viral diarrhea virus (BVDV). The results indicated that only specific modifications led to enhanced antiviral properties, emphasizing the importance of structural variations in nucleoside analogs .
- In Vitro Studies :
- Combination Therapies :
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4.H2O/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16;/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16);1H2/t4-,6-,7-,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYKYENKWWNPHG-IAIGYFSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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